molecular formula C9H7Cl2NO2S B12451828 Quinoline-4-sulfonyl chloride hydrochloride

Quinoline-4-sulfonyl chloride hydrochloride

Cat. No.: B12451828
M. Wt: 264.13 g/mol
InChI Key: FQEWMEKHGWKWFF-UHFFFAOYSA-N
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Description

Quinoline-4-sulfonyl chloride hydrochloride is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound is particularly notable for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-4-sulfonyl chloride hydrochloride typically involves the sulfonation of quinoline derivatives. One common method is the reaction of quinoline with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Quinoline-4-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Pharmaceutical Synthesis

Quinoline-4-sulfonyl chloride hydrochloride serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl group enhances the reactivity of the quinoline moiety, making it a valuable building block for drug development.

  • Antimicrobial Agents : Research has shown that derivatives of quinoline possess significant antimicrobial properties. For instance, quinoline-4-sulfonyl chloride can be used to synthesize compounds with enhanced activity against bacterial strains, contributing to the development of new antibiotics .
  • Anticancer Drugs : Quinoline derivatives have been investigated for their potential anticancer properties. The introduction of sulfonyl groups can modify the pharmacokinetic profiles of these compounds, leading to improved efficacy and reduced toxicity in cancer therapies .

Material Science Applications

Beyond pharmaceuticals, this compound is utilized in material science for developing functional materials:

  • Polymer Chemistry : It can be used as a monomer or cross-linking agent in polymer synthesis, contributing to materials with specific mechanical and thermal properties.
  • Sensor Development : The compound's ability to form complexes with metal ions makes it useful in developing sensors for detecting heavy metals and other pollutants.

Case Study 1: Antimicrobial Activity

A study investigated the synthesis of novel quinoline derivatives using quinoline-4-sulfonyl chloride as a precursor. The resulting compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The modifications allowed for better interaction with bacterial enzymes, enhancing their effectiveness .

Case Study 2: Anticancer Research

Research focused on synthesizing quinoline derivatives containing the sulfonyl group demonstrated promising results in inhibiting tumor growth in vitro. These compounds showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of quinoline-4-sulfonyl chloride hydrochloride involves its ability to react with various nucleophiles, leading to the formation of sulfonamide or other derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects . The exact pathways and targets depend on the specific application and the structure of the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline-4-sulfonyl chloride hydrochloride is unique due to its specific position of the sulfonyl chloride group on the quinoline ring, which can influence its reactivity and the types of derivatives it can form. This positional specificity can lead to different biological activities and applications compared to other quinoline sulfonyl chlorides .

Biological Activity

Quinoline-4-sulfonyl chloride hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by recent research findings and case studies.

Synthesis of this compound

The synthesis of quinoline-4-sulfonyl chloride typically involves the chlorosulfonation of quinoline derivatives. One common method utilizes sulfuryl chloride in the presence of a base, leading to the formation of sulfonyl chloride derivatives. The process is efficient and allows for high yields, making it suitable for industrial applications .

Biological Activity

Quinoline derivatives, including this compound, exhibit a wide range of biological activities:

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of quinoline-sulfonamide complexes. For instance, a hybrid compound derived from quinoline showed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 19.04×10519.04\times 10^{-5} mg/mL . This indicates that this compound could potentially be developed into effective antimicrobial agents.

2. Anticancer Properties

Quinoline compounds have been explored for their anticancer effects. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival . For example, derivatives exhibiting electron-withdrawing groups have shown enhanced cytotoxicity against cancer cell lines.

3. Enzyme Inhibition

This compound has been identified as a potential inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases. The mechanism involves competitive inhibition at the enzyme's active site, which can be beneficial in treating conditions such as glaucoma and obesity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria. The most effective compound demonstrated an inhibition zone diameter of 21 mm against Staphylococcus aureus .

Case Study 2: Anticancer Activity

In another investigation, quinoline derivatives were tested for their ability to inhibit cancer cell growth. The results showed that specific modifications to the quinoline structure significantly enhanced their anticancer properties, with some compounds achieving IC50 values lower than those of standard chemotherapeutics .

Research Findings Summary Table

Activity Type Compound Target Effectiveness (MIC/IC50)
AntimicrobialQuinoline-4-sulfonyl chlorideStaphylococcus aureus19.04×10519.04\times 10^{-5} mg/mL
AnticancerQuinoline derivativesVarious cancer cell linesIC50 < standard drugs
Enzyme InhibitionQuinoline-4-sulfonyl chlorideCarbonic anhydraseCompetitive inhibition

Properties

Molecular Formula

C9H7Cl2NO2S

Molecular Weight

264.13 g/mol

IUPAC Name

quinoline-4-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9;/h1-6H;1H

InChI Key

FQEWMEKHGWKWFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)Cl.Cl

Origin of Product

United States

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